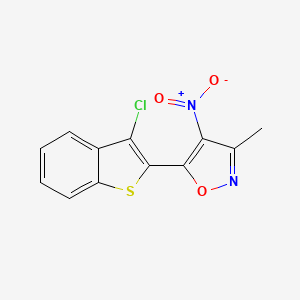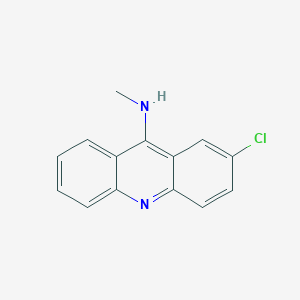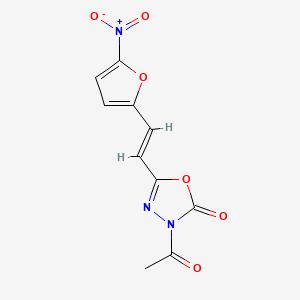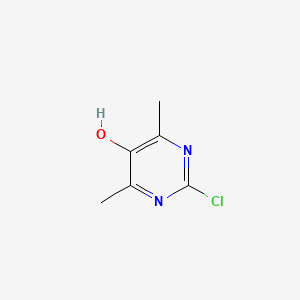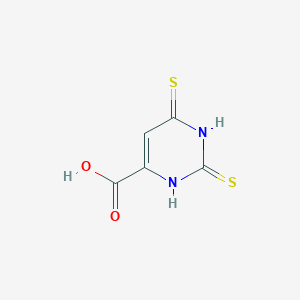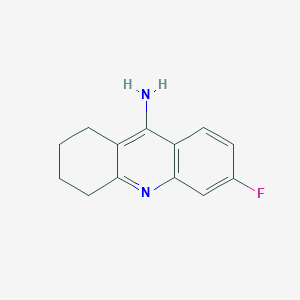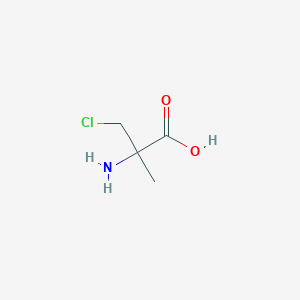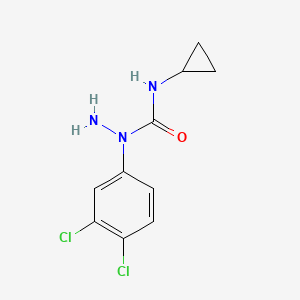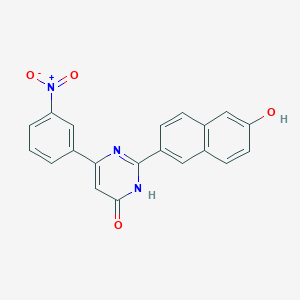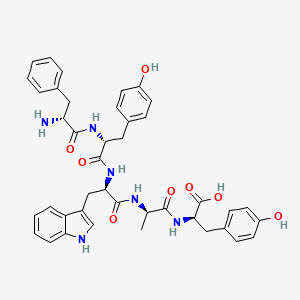
D-Phenylalanyl-D-tyrosyl-D-tryptophyl-D-alanyl-D-tyrosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Phenylalanyl-D-tyrosyl-D-tryptophyl-D-alanyl-D-tyrosine is a synthetic peptide composed of five amino acids: phenylalanine, tyrosine, tryptophan, alanine, and tyrosine, all in their D-configuration
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of D-Phenylalanyl-D-tyrosyl-D-tryptophyl-D-alanyl-D-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like HBTU or DIC in the presence of a base such as DIPEA.
Deprotection: The protecting groups (e.g., Fmoc) are removed using a solution of piperidine in DMF.
Cleavage: The final peptide is cleaved from the resin using a mixture of TFA, water, and scavengers like TIS.
Industrial Production Methods: Industrial production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. Large-scale synthesis requires optimization of reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The tyrosine residues can undergo oxidation to form dityrosine cross-links.
Reduction: Disulfide bonds, if present, can be reduced using agents like DTT or TCEP.
Substitution: The aromatic rings of phenylalanine and tyrosine can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Halogens or nitrating agents for electrophilic aromatic substitution.
Major Products:
Oxidation: Dityrosine.
Reduction: Free thiol groups.
Substitution: Halogenated or nitrated aromatic rings.
科学的研究の応用
D-Phenylalanyl-D-tyrosyl-D-tryptophyl-D-alanyl-D-tyrosine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and enzyme inhibition.
Medicine: Potential therapeutic applications due to its stability and bioactivity.
Industry: Utilized in the development of novel biomaterials and drug delivery systems.
作用機序
The mechanism of action of D-Phenylalanyl-D-tyrosyl-D-tryptophyl-D-alanyl-D-tyrosine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can mimic natural substrates or inhibitors, thereby modulating biological pathways. The exact pathways depend on the specific application and target.
類似化合物との比較
- D-Phenylalanyl-D-tyrosyl-D-tryptophyl-D-alanyl-D-phenylalanine
- D-Phenylalanyl-D-tyrosyl-D-tryptophyl-D-alanyl-D-leucine
Comparison:
- Uniqueness: The presence of two tyrosine residues in D-Phenylalanyl-D-tyrosyl-D-tryptophyl-D-alanyl-D-tyrosine may confer unique properties, such as enhanced stability and specific binding affinity.
- Differences: Variations in the amino acid sequence can lead to differences in biological activity, stability, and solubility.
This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
644997-46-6 |
|---|---|
分子式 |
C41H44N6O8 |
分子量 |
748.8 g/mol |
IUPAC名 |
(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C41H44N6O8/c1-24(37(50)47-36(41(54)55)21-27-13-17-30(49)18-14-27)44-39(52)35(22-28-23-43-33-10-6-5-9-31(28)33)46-40(53)34(20-26-11-15-29(48)16-12-26)45-38(51)32(42)19-25-7-3-2-4-8-25/h2-18,23-24,32,34-36,43,48-49H,19-22,42H2,1H3,(H,44,52)(H,45,51)(H,46,53)(H,47,50)(H,54,55)/t24-,32-,34-,35-,36-/m1/s1 |
InChIキー |
JCNYVGCRRYQWKO-KNOVESFFSA-N |
異性体SMILES |
C[C@H](C(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@@H](CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)N |
正規SMILES |
CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



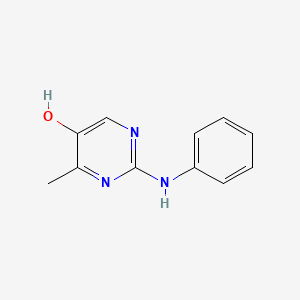
![ethyl N-[8-[(4-sulfamoylphenyl)methylamino]pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B12918256.png)

